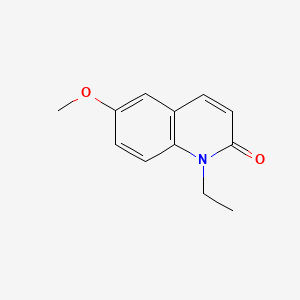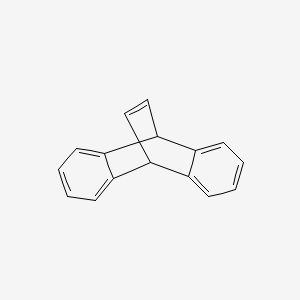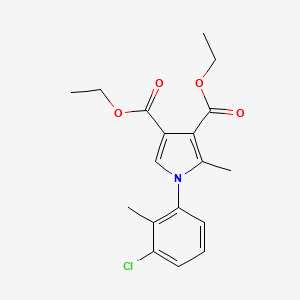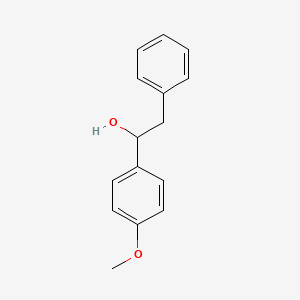
2'-Ethoxyphthalanilic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Ethoxyphthalanilic acid is an organic compound with the molecular formula C16H15NO4. It is a derivative of phthalanilic acid, characterized by the presence of an ethoxy group attached to the phthalic anhydride structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Ethoxyphthalanilic acid typically involves the reaction of phthalic anhydride with 2-ethoxyaniline. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of 2’-Ethoxyphthalanilic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions: 2’-Ethoxyphthalanilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
科学的研究の応用
2’-Ethoxyphthalanilic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of 2’-Ethoxyphthalanilic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
4’-Ethoxyphthalanilic acid: Similar in structure but with the ethoxy group attached at a different position.
2’-Methoxyphthalanilic acid: Contains a methoxy group instead of an ethoxy group.
4’-Methoxyphthalanilic acid: Similar to 2’-Methoxyphthalanilic acid but with the methoxy group at a different position
Uniqueness: 2’-Ethoxyphthalanilic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethoxy group position influences its reactivity and interaction with other molecules, making it valuable for specific applications .
特性
CAS番号 |
19368-00-4 |
|---|---|
分子式 |
C16H15NO4 |
分子量 |
285.29 g/mol |
IUPAC名 |
2-[(2-ethoxyphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-2-21-14-10-6-5-9-13(14)17-15(18)11-7-3-4-8-12(11)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20) |
InChIキー |
NZHPZHJWPGUWFI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,4,5-tetrakis[(E)-2-phenylethenyl]benzene](/img/structure/B11954249.png)


![[Phenoxy(diphenyl)methyl]benzene](/img/structure/B11954270.png)
![4-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11954273.png)
![2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11954277.png)







